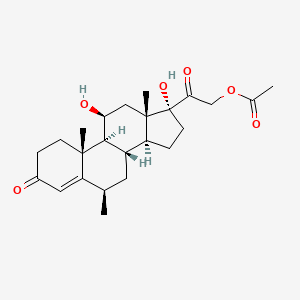![molecular formula C47H64N7O7PSi B13446078 3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base, multiple protective groups, and a phosphanyl group, making it a versatile candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of the hydroxyl groups: on the oxolane ring using tert-butyl(dimethyl)silyl chloride.
Coupling of the purine base: with the protected oxolane derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the phosphanyl group: through a phosphoramidite coupling reaction.
Deprotection of the silyl groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino group on the purine base can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the purine base.
Reduction: Primary amines.
Substitution: Derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by:
Inhibiting enzymes: involved in nucleic acid synthesis.
Interacting with DNA or RNA: to disrupt their function.
Modulating signaling pathways: involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
Adenosine derivatives: Similar purine base structure but different functional groups.
Phosphoramidite compounds: Similar phosphanyl group but different base structures.
Silyl-protected nucleosides: Similar protective groups but different overall structures.
Uniqueness
This compound is unique due to its combination of a purine base, multiple protective groups, and a phosphanyl group, which provides a versatile platform for further modifications and applications.
特性
分子式 |
C47H64N7O7PSi |
|---|---|
分子量 |
898.1 g/mol |
IUPAC名 |
3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C47H64N7O7PSi/c1-31(2)54(32(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(6,7)8)53-30-50-40-43(49)51-33(5)52-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,49,51,52)/t39-,41-,42-,45-,62?/m1/s1 |
InChIキー |
VTZAJLDGUSJJPK-UTZPQXNGSA-N |
異性体SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C)N |
正規SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


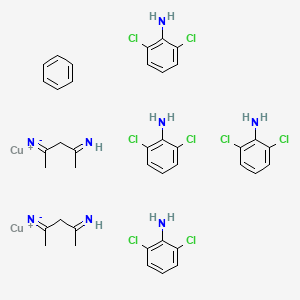
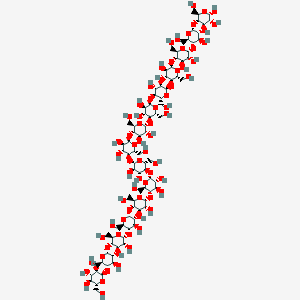
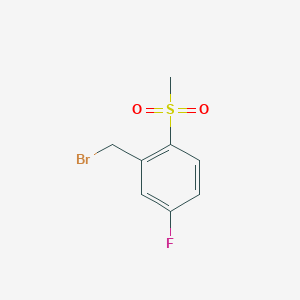
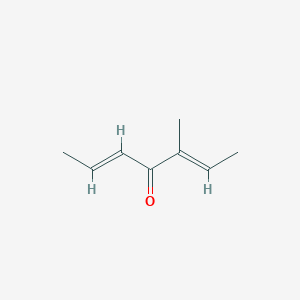

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

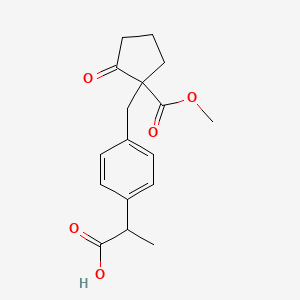
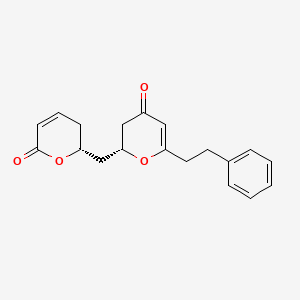
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)


